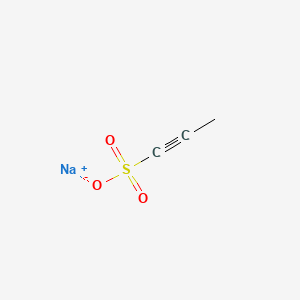
1-Propyne-1-sulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used as an intermediate in the production of brightening additives for electroplating, particularly in bright nickel plating baths . This compound is known for its ability to promote throwing power, clarity, low current density area brightness, and leveling in electroplating processes.
Preparation Methods
The synthesis of 1-propyne-1-sulfonic acid, sodium salt can be achieved through various methods. One common approach involves the advanced cross-coupling reaction of vinyl sulfonates under mild reaction conditions . This method leverages the different reactivity of C-Br and activated C-O bonds to achieve regioselectivity. The separation of alkenes and sulfonic acid salts is facilitated by the low solubility of sulfonic acid sodium salts after workup .
Industrial production methods typically involve the direct sulfonation of starting aromates, followed by hydrolysis to yield the desired sulfonic acid salt . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
1-Propyne-1-sulfonic acid, sodium salt undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions, breaking the C-C π bond and forming new single bonds to carbon.
Substitution Reactions: The resulting sodium propynylide can undergo S_N2 reactions with primary substrates, forming new carbon-carbon bonds.
Oxidative Cleavage: Treatment with oxidizing agents like ozone or potassium permanganate (KMnO₄) leads to the formation of carboxylic acids.
Common reagents used in these reactions include strong bases (e.g., NaNH₂), oxidizing agents (e.g., KMnO₄), and halogenated compounds for substitution reactions . The major products formed from these reactions include alkenes, alkynes, and carboxylic acids .
Scientific Research Applications
1-Propyne-1-sulfonic acid, sodium salt has a wide range of scientific research applications:
Biology: The compound’s ability to form stable sulfonate groups makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of bioactive sulfonamides and other pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-propyne-1-sulfonic acid, sodium salt involves its ability to undergo addition and substitution reactions, forming stable sulfonate groups. These groups can interact with various molecular targets, including enzymes and proteins, influencing their activity and function. The compound’s reactivity is primarily driven by the presence of the sulfonate group, which can participate in a wide range of chemical transformations .
Comparison with Similar Compounds
1-Propyne-1-sulfonic acid, sodium salt can be compared to other sulfonic acid salts, such as:
Heptane-1-sulfonic acid sodium salt: Used in ion-pair chromatography.
Hexane-1-sulfonic acid sodium salt: Employed in similar chromatographic applications.
Octane-1-sulfonic acid sodium salt: Utilized as an ion-pairing agent in pharmaceutical analysis.
Compared to these compounds, this compound is unique due to its alkyne functionality, which allows it to participate in a broader range of chemical reactions, including addition and oxidative cleavage reactions . This versatility makes it a valuable intermediate in various chemical and industrial processes.
Properties
CAS No. |
28672-98-2 |
|---|---|
Molecular Formula |
C3H3NaO3S |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
sodium;prop-1-yne-1-sulfonate |
InChI |
InChI=1S/C3H4O3S.Na/c1-2-3-7(4,5)6;/h1H3,(H,4,5,6);/q;+1/p-1 |
InChI Key |
MRGUSFYIQDLKNZ-UHFFFAOYSA-M |
Canonical SMILES |
CC#CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















